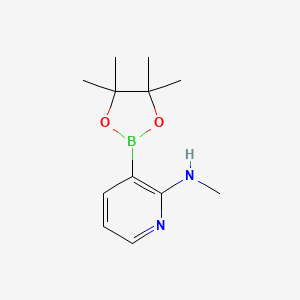

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

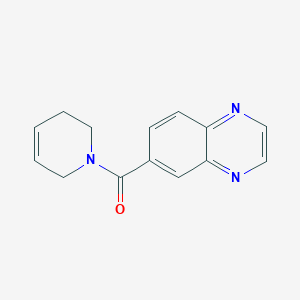

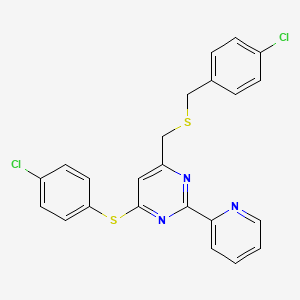

The compound N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a synthetic intermediate that features a nitrogen-containing heterocycle and a borate ester group. This type of compound is significant in the field of organic chemistry due to its potential applications in various chemical reactions, including those that are important for the development of pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps that may include nucleophilic substitution reactions and cross-coupling reactions such as the Suzuki reaction. For instance, the synthesis of a similar compound, 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, was achieved through these types of reactions . Although the exact synthesis of this compound is not detailed in the provided papers, it can be inferred that similar methods could be applied.

Molecular Structure Analysis

The molecular structure of compounds in this category can be determined using various spectroscopic techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy. Additionally, single-crystal X-ray diffraction is a powerful tool to elucidate the crystal structure, which can be further optimized using density functional theory (DFT) calculations . These analyses provide detailed information about the geometric parameters, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and vibrational absorption bands, which are crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

Compounds with a dioxaborolan-2-yl group are often used in cross-coupling reactions, such as the Suzuki reaction, due to their ability to form carbon-carbon bonds. This makes them valuable intermediates in the synthesis of more complex organic molecules. While the papers provided do not specifically discuss the chemical reactions of this compound, the related literature suggests that such compounds are versatile reagents in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their melting points, solubility, stability, and reactivity. The vibrational spectral studies, including infrared spectroscopy, provide insights into the characteristic absorption bands that are indicative of certain functional groups present in the molecule . The electronic properties, such as the distribution of electron density and the energy of the frontier molecular orbitals, can be assessed through computational methods like DFT, which are essential for predicting the reactivity and interaction of the molecule with other chemical species .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Development of Stereoselective Synthesis Processes : Research by Fleck et al. (2003) details the development of a practical, efficient, and stereoselective process for the preparation of key intermediates in the synthesis of antibiotics for veterinary use. This research underscores the importance of specific synthesis processes in developing compounds for scientific applications, although it does not directly mention N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Fleck et al., 2003).

Crystal Structure and DFT Study : Huang et al. (2021) conducted a synthesis, crystal structure, and DFT study of compounds involving boric acid ester intermediates with benzene rings, which are structurally related to this compound. These studies contribute to understanding the molecular structures and physicochemical properties of such compounds, which is crucial for their application in various scientific fields (Huang et al., 2021).

Applications in Scientific Research

- Antifungal and Antibacterial Activity : Irving et al. (2003) explored the synthesis and bioactivity of cyclic diamines containing boronate esters, showing significant antifungal activity against Aspergillus niger and Aspergillus flavus and moderate antibacterial activity against Bacillus cereus. This research indicates the potential of compounds with boronate esters, similar to this compound, in developing antimicrobial agents (Irving et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-15-10(9)14-5/h6-8H,1-5H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTCGRLJPDOTKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B2546351.png)

![2-Chloro-1-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B2546354.png)

![3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2546363.png)

![5,6-dimethyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2546364.png)